2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide
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Description
2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C21H21NO2S and its molecular weight is 351.46. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Protein Tyrosine Phosphatase (PTP1B) and Antidiabetic Activity
Research conducted by Saxena et al. (2009) explored derivatives closely related to the specified compound for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. Their synthesized derivatives showed promising IC50 values, and the results were supported by docking studies, correlating with in vivo antidiabetic activity in specific models. This indicates potential applications in the design of antidiabetic medications (Saxena, Pandey, Gupta, Singh, & Srivastava, 2009).
Anion Coordination and Structural Analysis
Kalita and Baruah (2010) examined the structural orientations of amide derivatives, including those structurally akin to the specified compound, focusing on their anion coordination capabilities. The study revealed unique geometrical arrangements facilitating channel-like structures through weak interactions, highlighting the compound's potential in material science for creating molecular structures with specific properties (Kalita & Baruah, 2010).
Herbicide Metabolism and Environmental Impact
Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, exploring how derivatives similar to the specified compound are processed in human and rat liver microsomes. This research provides insight into the environmental and health implications of chloroacetamide herbicides, informing safer pesticide development and usage strategies (Coleman, Linderman, Hodgson, & Rose, 2000).
Co-crystal Formation and Pharmaceutical Applications
Research on the formation of co-crystals and salts involving amide derivatives, as studied by Karmakar, Kalita, and Baruah (2009), underscores the importance of such compounds in pharmaceutical formulation. By understanding the crystal structures and interactions of these compounds, scientists can better design drug molecules with improved solubility and efficacy (Karmakar, Kalita, & Baruah, 2009).
Chemoselective Acetylation in Drug Synthesis
Magadum and Yadav (2018) discussed the chemoselective monoacetylation of 2-aminophenol using immobilized lipase, leading to intermediates crucial for antimalarial drug synthesis. This study illustrates the compound's relevance in facilitating specific chemical transformations, essential for synthesizing complex pharmaceuticals (Magadum & Yadav, 2018).
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-2-(4-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-24-20(19-11-12-25-15-19)14-22-21(23)13-16-7-9-18(10-8-16)17-5-3-2-4-6-17/h2-12,15,20H,13-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIRPYMGZGYKRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.